molecular formula C9H12N2O2S B3857194 N'-(1-phenylethylidene)methanesulfonohydrazide

N'-(1-phenylethylidene)methanesulfonohydrazide

Cat. No. B3857194
M. Wt: 212.27 g/mol
InChI Key: IWMFBKOEHNTGST-CSKARUKUSA-N
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Description

“N’-(1-Phenylethylidene)methanesulfonohydrazide” is a chemical compound with the molecular formula C9H12N2O2S . It is a molecular entity that has been used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of N’-(1-Phenylethylidene)methanesulfonohydrazide and similar compounds has been described in the literature . A copper-catalyzed one-pot synthesis of N-Sulfonyl amidines from sulfonyl hydrazines, terminal alkynes, and sulfonyl azides has been reported . The reaction proceeds via a CuAAC/ring-opening procedure, generating an intermediate N-sulfonylketenimines, which then undergoes nucleophilic addition with the weak nucleophile sulfonyl hydrazines .


Molecular Structure Analysis

The molecular structure of N’-(1-Phenylethylidene)methanesulfonohydrazide is characterized by a molecular formula of C9H12N2O2S . The average mass of the molecule is 212.269 Da, and the monoisotopic mass is 212.061951 Da .


Chemical Reactions Analysis

While specific chemical reactions involving N’-(1-Phenylethylidene)methanesulfonohydrazide are not detailed in the search results, sulfonylhydrazones, a class of compounds to which it belongs, are known to be important intermediates in various organic transformations . They have been used in reactions such as the Bamford–Stevens and Shapiro reactions, and various coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-Methyl-N’-(1-phenylethylidene)benzenesulfonohydrazide, are available . It has a density of 1.2±0.1 g/cm3, a boiling point of 437.1±38.0 °C at 760 mmHg, and a flash point of 218.1±26.8 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Future Directions

The future directions for the use of N’-(1-Phenylethylidene)methanesulfonohydrazide and similar compounds could involve their use in the synthesis of new drug candidates . Sulfonylhydrazones are considered as privileged scaffolds in new drug development due to their broad spectrum of biological and pharmacological properties .

properties

IUPAC Name

N-[(E)-1-phenylethylideneamino]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-8(10-11-14(2,12)13)9-6-4-3-5-7-9/h3-7,11H,1-2H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMFBKOEHNTGST-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NS(=O)(=O)C)/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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